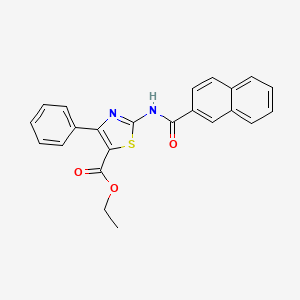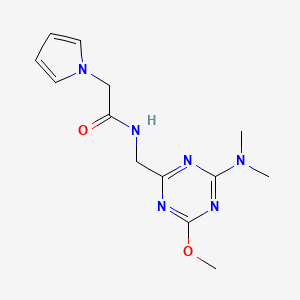![molecular formula C13H8FNO3S B2486611 2-[(4-氟苯基)硫代]-5-硝基苯甲醛 CAS No. 35985-70-7](/img/structure/B2486611.png)
2-[(4-氟苯基)硫代]-5-硝基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde is an organic compound with the molecular formula C({13})H({8})FNO(_{3})S and a molecular weight of 277.28 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a nitrobenzenecarbaldehyde moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
科学研究应用
2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Employed in the development of specialty chemicals and materials, including dyes and polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde typically involves the following steps:
Formylation: The addition of a formyl group (–CHO) to the benzene ring, commonly achieved through the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl(_{3}) (phosphorus oxychloride).
Thioether Formation: The coupling of a fluorophenyl thiol with the nitrobenzaldehyde derivative, typically using a base such as sodium hydride (NaH) or potassium carbonate (K({3})) in an aprotic solvent like DMF or DMSO (dimethyl sulfoxide).
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. Industrial production would likely involve optimization of the above steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO({3})).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H(_{2})) over a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO({3}) in acidic conditions.
Reduction: H(_{2}) gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Halogens (Cl({2})) in the presence of a Lewis acid catalyst like AlCl(_{3}).
Major Products:
Oxidation: 2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid.
Reduction: 2-[(4-Fluorophenyl)sulfanyl]-5-aminobenzenecarbaldehyde.
Substitution: Various halogenated or nitrated derivatives of the original compound.
作用机制
The mechanism by which 2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Protein-Ligand Interactions: It can interact with proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing protein function and stability.
相似化合物的比较
- 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde
- 2-[(4-Bromophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde
- 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde imparts unique electronic properties, influencing its reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity in biological systems.
- Reactivity: Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different reactivity patterns in substitution and reduction reactions due to the distinct electronic effects of the fluorine atom.
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUWCHYUSOBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide](/img/structure/B2486529.png)
![6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2486530.png)


![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2486534.png)

![3-(tert-butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2486536.png)


![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2486542.png)
![5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2486543.png)
![2-ethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2486546.png)


